molecular formula C17H19N5O B2921173 2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034340-47-9

2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2921173
M. Wt: 309.373
InChI Key: STOHNHVATCHJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups including a benzimidazole, a pyrazolopyridine, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the acetamide group. The benzimidazole and pyrazolopyridine rings are aromatic and planar, which could contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the acetamide group could increase its solubility in polar solvents .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

Cancer Research and Pharmacology

Detailed Description of the Methods of Application or Experimental Procedures

These compounds were synthesized and then tested on various human cancer cell lines. The cytotoxicity of these compounds was measured using the IC50 value, which is the concentration of the compound required to kill 50% of the cells .

Thorough Summary of the Results or Outcomes Obtained

Most of these conjugates showed considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM. Among them, compounds 5g and 6f showed significant activity against human prostate cancer cell line DU-145 with IC50 values of 0.68 μM and 0.54 μM, respectively .

Application in Tubulin Polymerization Inhibition

Detailed Description of the Methods of Application or Experimental Procedures

These compounds were synthesized and then tested for their ability to inhibit tubulin polymerization. The effectiveness of these compounds was measured using a tubulin polymerization assay and immunofluorescence analysis .

Thorough Summary of the Results or Outcomes Obtained

The results suggest that these compounds effectively inhibit microtubule assembly formation in DU-145, a human prostate cancer cell line . The apoptosis-inducing ability of these derivatives was confirmed by Hoechst staining, measurement of mitochondrial membrane potential and ROS generation, and annexin V-FITC assays .

Application in Synthesis of Imidazoles

Specific Scientific Field

Organic Chemistry

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of substituted imidazoles involves regiocontrolled synthesis, which is a method that allows for the selective formation of one isomer over another .

Thorough Summary of the Results or Outcomes Obtained

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Application in Antitumor Agents

Comprehensive and Detailed Summary of the Application

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents .

Detailed Description of the Methods of Application or Experimental Procedures

These compounds were synthesized and then tested for their antitumor activity on various human cancer cell lines .

Thorough Summary of the Results or Outcomes Obtained

In vitro antitumor assay results showed that some compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or reduce potential toxicity .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c23-17(11-21-12-19-14-5-1-2-7-16(14)21)18-9-13-10-20-22-8-4-3-6-15(13)22/h1-2,5,7,10,12H,3-4,6,8-9,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOHNHVATCHJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CN3C=NC4=CC=CC=C43)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.